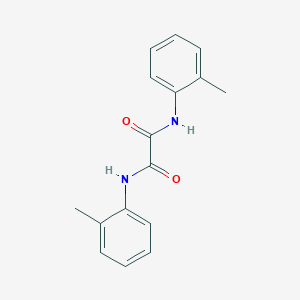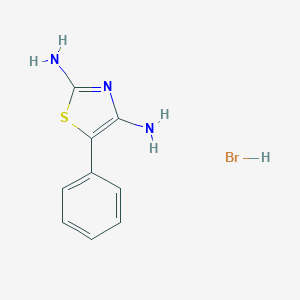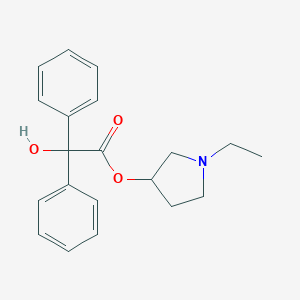
Demeton-S-methyl sulfone
Übersicht
Beschreibung
Demeton-S-methylsulphon is a sulfone.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Biodegradation :
- Demeton-S-methylsulphon, an organophosphorus pesticide, has been found in significant concentrations in cropland soils and cow milk, indicating its environmental persistence. Research highlighted the potential of native soil bacteria like Bacillus sp. and Pantoea agglomerans in degrading this pesticide, suggesting a method for soil remediation (Luis Fernando et al., 2015).
Impact on Honeybees :
- A study found that spray formulations of demeton-methyl, closely related to demeton-S-methylsulphon, were harmful to honeybees foraging on field beans. In contrast, granular formulations of related compounds showed no immediate or delayed harmful effects on bees, indicating the importance of formulation type on environmental impact (Free et al., 1967).
Synthesis and Manufacturing :
- A chapter details the synthesis paths and main raw materials for manufacturing demeton-S-methylsulphon. Known commercially as Metaisosystox sulfon, it belongs to the phosphorothioate group, highlighting its industrial production process (Unger, 1996).
Toxicity and Interaction with Other Chemicals :
- Research indicates that the toxicity of demeton-S-methylsulphon can be influenced by its interaction with other chemicals like atrazine. This interaction can enhance or decrease its toxicity, showing the complex dynamics of pesticide interactions in the environment (Anderson & Zhu, 2004).
Pesticide Efficacy :
- Studies have assessed the efficacy of demeton-S-methylsulphon in controlling various agricultural pests, such as Aphis fabae on field beans. These studies provide insights into its effectiveness as a pesticide and its potential impact on crop yield (Gould & Graham, 1969).
Forensic Analysis :
- A method has been established for identifying and quantifying demeton-S-methylsulphon in human biological specimens, highlighting its application in forensic toxicology (Beike et al., 2002).
Agricultural Practices and Environmental Safety :
- Research has focused on the rates of absorption and translocation of demeton-S-methylsulphon in various plants like broccoli, providing insights into its behavior within plant systems and implications for agricultural practices (Shirck & Landis, 1970).
Wirkmechanismus
Demeton-S-methyl sulfone, also known as Demeton-S-methylsulfone or Demeton-S-methylsulphon, is an organophosphate insecticide . Here is a detailed analysis of its mechanism of action:
Target of Action
The primary target of this compound is the enzyme acetylcholinesterase (AChE) . This enzyme plays a crucial role in the nervous system, where it terminates the action of the neurotransmitter acetylcholine in the synaptic cleft.
Mode of Action
This compound acts as an inhibitor of acetylcholinesterase . It binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This results in an accumulation of acetylcholine in the synaptic cleft, leading to continuous activation of the postsynaptic membrane .
Biochemical Pathways
The buildup of acetylcholine in the synaptic cleft due to the inhibition of AChE leads to overstimulation of the postsynaptic neuron. This overstimulation can cause a range of effects, from twitching and spasms to paralysis and death .
Pharmacokinetics
They are distributed throughout the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
The inhibition of AChE by this compound leads to a range of effects on the organism. In insects, this can lead to overexcitation, spasms, paralysis, and death . In mammals, symptoms of exposure can include salivation, lacrimation, urination, defecation, gastrointestinal upset, and emesis (SLUDGE syndrome) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability can be affected by pH, with the compound being relatively stable in acidic conditions but rapidly hydrolyzing in alkaline conditions . Its efficacy can also be influenced by factors such as temperature and humidity .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Demeton-S-methyl sulfone plays a significant role in biochemical reactions. It acts as an acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that terminates the action of the excitatory neurotransmitter acetylcholine in the nerve synapses. The inhibition of this enzyme leads to an accumulation of acetylcholine, causing overexcitation, convulsions, paralysis, and death in pests .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the normal functioning of the nervous system of pests . It interferes with the synthesis of proteins and affects the metabolism of amino acids in plants, leading to a high level of free ammonia and disruption of various enzyme activities .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level primarily by inhibiting the enzyme acetylcholinesterase . This inhibition leads to an accumulation of acetylcholine, a neurotransmitter, causing continuous activation of the postsynaptic membrane, overexcitation, convulsions, paralysis, and death in pests .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is known for its stability and slow hydrolysis in acidic media, but it rapidly hydrolyses in alkaline media . With prolonged storage, this compound becomes more toxic due to the formation of a sulfonium derivative, which has a greater affinity to the human form of the acetylcholinesterase enzyme .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It is highly toxic with an acute oral LD50 of 37.5 mg/kg and an acute dermal LD50 of 500 mg/kg in rats . The main signs of toxicity include drowsiness, vomiting, abdominal pain, diarrhoea, nausea, fatigue, headache, respiratory problems, salivation, and lachrymation .
Metabolic Pathways
This compound is involved in several metabolic pathways. Most of the Demeton-S-methyl is converted to Demeton-S-methyl sulfoxide, where an oxygen group is added to the sulfur in the side chain. This sulfoxide can then be further metabolised by adding another oxygen group, creating this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is absorbed and distributed within the plant, allowing concentrations to reach high enough levels to kill the insects that feed on the plant by sucking its juices .
Eigenschaften
IUPAC Name |
1-dimethoxyphosphorylsulfanyl-2-ethylsulfonylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O5PS2/c1-4-14(8,9)6-5-13-12(7,10-2)11-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIRJMYRYORVIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCSP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O5PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4037582 | |
| Record name | Demeton-S-methyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4037582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17040-19-6 | |
| Record name | Demeton-S-methylsulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17040-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Demeton-S-methylsulphon [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017040196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Demeton-S-methyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4037582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Demeton-S-methylsulphon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.357 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEMETON-S-METHYLSULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSO143122K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common analytical methods used to detect Demeton-S-methylsulfone in agricultural products?
A1: Liquid chromatography coupled with mass spectrometry (LC-MS) is commonly employed to quantify Demeton-S-methylsulfone residues in food products like cereals. [] This technique offers high sensitivity and selectivity, allowing for accurate detection even at low concentrations.
Q2: What are the critical steps in the analytical process that can impact the accurate determination of Demeton-S-methylsulfone residues?
A2: Several steps in the analytical procedure require careful attention, as highlighted by research []. These include:
Q3: Are there any alternative detection methods being explored for Demeton-S-methylsulfone?
A3: Yes, researchers are investigating the use of acetylcholinesterase immobilized on electrospun nanofibres for Demeton-S-methylsulfone detection. [] This approach utilizes the inhibitory effect of organophosphates, like Demeton-S-methylsulfone, on the enzyme acetylcholinesterase as a detection mechanism.
Q4: What makes analyzing Demeton-S-methylsulfone in wheat plants and soil samples challenging?
A4: The complex matrices of wheat plants and soil present significant analytical challenges. [] Developing a reliable gas chromatographic method requires careful optimization of extraction and purification steps to isolate Demeton-S-methylsulfone from interfering compounds naturally present in these matrices.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



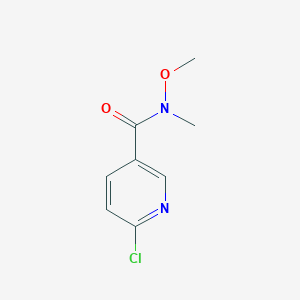


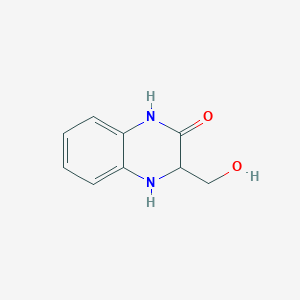

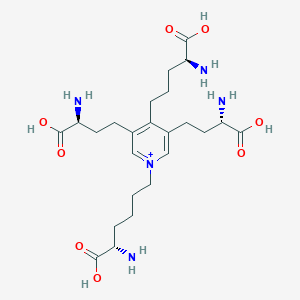


![1,2-Dihydropyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B133010.png)
